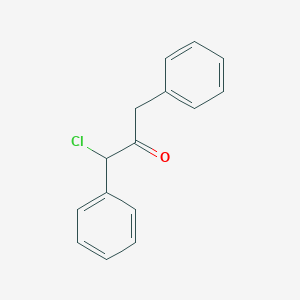
1-Chloro-1,3-diphenylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,3-diphenylpropan-2-one is an organic compound with the molecular formula C15H13ClO It is a derivative of 1,3-diphenylpropan-2-one, where one of the hydrogen atoms on the carbon adjacent to the carbonyl group is replaced by a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-1,3-diphenylpropan-2-one typically involves the chlorination of 1,3-diphenylpropan-2-one. One common method is the reaction of 1,3-diphenylpropan-2-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows:
(C6H5CH2)2CO+SOCl2→(C6H5CH2)2CClO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1,3-diphenylpropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced to 1,3-diphenylpropan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can yield carboxylic acids or other oxidized products, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as 1-methoxy-1,3-diphenylpropan-2-one.
Reduction: 1,3-Diphenylpropan-2-ol.
Oxidation: Corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-Chloro-1,3-diphenylpropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and as a model compound in biochemical research.
Mecanismo De Acción
The mechanism of action of 1-chloro-1,3-diphenylpropan-2-one involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the carbonyl group makes it a versatile intermediate in organic reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction.
Comparación Con Compuestos Similares
1,3-Diphenylpropan-2-one: The parent compound without the chlorine substitution.
1-Bromo-1,3-diphenylpropan-2-one: A similar compound with a bromine atom instead of chlorine.
1,3-Diphenylpropan-2-ol: The reduced form of 1,3-diphenylpropan-2-one.
Uniqueness: 1-Chloro-1,3-diphenylpropan-2-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and applications.
Propiedades
Número CAS |
24767-69-9 |
|---|---|
Fórmula molecular |
C15H13ClO |
Peso molecular |
244.71 g/mol |
Nombre IUPAC |
1-chloro-1,3-diphenylpropan-2-one |
InChI |
InChI=1S/C15H13ClO/c16-15(13-9-5-2-6-10-13)14(17)11-12-7-3-1-4-8-12/h1-10,15H,11H2 |
Clave InChI |
UJUGDQSBAIDNOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















